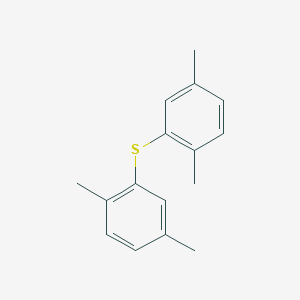

Bis(2,5-dimethylphenyl) sulfide

Descripción

Bis(2,5-dimethylphenyl) sulfide is an organosulfur compound featuring two 2,5-dimethylphenyl groups linked via a sulfur atom. Its molecular formula is C₁₆H₁₈S, with a molecular weight of 242.38 g/mol. The structure comprises a central sulfur atom bonded to two aromatic rings, each substituted with methyl groups at the 2- and 5-positions.

Propiedades

Número CAS |

35019-02-4 |

|---|---|

Fórmula molecular |

C16H18S |

Peso molecular |

242.4 g/mol |

Nombre IUPAC |

2-(2,5-dimethylphenyl)sulfanyl-1,4-dimethylbenzene |

InChI |

InChI=1S/C16H18S/c1-11-5-7-13(3)15(9-11)17-16-10-12(2)6-8-14(16)4/h5-10H,1-4H3 |

Clave InChI |

LMIXQDKEOPSFTP-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C=C1)C)SC2=C(C=CC(=C2)C)C |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Bis(2,5-dimetilfenil) sulfuro se puede sintetizar mediante varios métodos. Un enfoque común implica la reacción de bromuro de 2,5-dimetilfenilmagnesio con dicloruro de azufre. La reacción generalmente se lleva a cabo en una atmósfera inerte, como nitrógeno o argón, para evitar la oxidación. La mezcla de reacción se calienta a reflujo, y el producto se purifica mediante recristalización o cromatografía en columna .

Métodos de producción industrial

En un entorno industrial, el bis(2,5-dimetilfenil) sulfuro se puede producir mediante polimerización oxidativa de bis(2,5-dimetilfenil) disulfuro utilizando un catalizador de acetilacetonato de vanadilo-ácido fuerte en condiciones a granel. Este método produce un polímero con alta cristalinidad y estabilidad térmica .

Análisis De Reacciones Químicas

Tipos de reacciones

Bis(2,5-dimetilfenil) sulfuro experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar sulfoxidos y sulfonas.

Reducción: Se puede reducir para formar tioles.

Sustitución: Puede experimentar reacciones de sustitución aromática electrofílica.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.

Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio.

Sustitución: La sustitución aromática electrofílica se puede llevar a cabo utilizando reactivos como bromo o ácido nítrico en condiciones ácidas.

Principales productos formados

Oxidación: Sulfoxidos y sulfonas.

Reducción: Tioles.

Sustitución: Derivados halogenados o nitrados de bis(2,5-dimetilfenil) sulfuro.

Aplicaciones Científicas De Investigación

Organic Synthesis

Reagent in Chemical Reactions:

- Bis(2,5-dimethylphenyl) sulfide serves as a reagent for synthesizing various organic compounds. Its ability to participate in nucleophilic substitutions and coupling reactions makes it valuable for creating complex molecular architectures.

- It is particularly useful in the formation of thioethers and sulfides, which are important intermediates in organic synthesis.

Example Reactions:

- The compound can be utilized in the synthesis of thioesters from carboxylic acids and thiols, providing a pathway for generating biologically active compounds.

Material Science

Polymer Chemistry:

- Bis(2,5-dimethylphenyl) sulfide is employed in the development of polymers, particularly those requiring enhanced thermal stability and chemical resistance.

- Its incorporation into polymer matrices has been shown to improve mechanical properties and flame retardancy.

Case Study:

- Research has demonstrated that adding bis(2,5-dimethylphenyl) sulfide to polyphenylene sulfide (PPS) enhances the material's thermal stability and reduces flammability. This application is particularly relevant in industries where high-performance materials are essential, such as aerospace and automotive sectors.

Pharmaceutical Applications

Drug Development:

- The compound is explored as a potential building block for pharmaceuticals. Its structural features allow for modifications that can lead to the development of new therapeutic agents.

- Studies indicate that derivatives of bis(2,5-dimethylphenyl) sulfide exhibit promising biological activities, including antimicrobial and anti-inflammatory properties.

Analytical Chemistry

Chromatographic Applications:

- Bis(2,5-dimethylphenyl) sulfide is used as an internal standard in chromatographic analyses due to its stable nature and well-defined spectral characteristics.

- Its presence aids in the quantification of other compounds during complex mixture analyses.

Environmental Science

Pollution Monitoring:

- The compound can serve as an indicator for certain environmental pollutants due to its reactivity with specific environmental contaminants.

- Research suggests that monitoring bis(2,5-dimethylphenyl) sulfide levels can provide insights into pollution sources and degradation pathways.

Summary Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Organic Synthesis | Reagent for synthesizing thioethers | Facilitates complex organic reactions |

| Material Science | Enhancing polymer properties | Improves thermal stability and flame resistance |

| Pharmaceutical | Building block for drug development | Potential antimicrobial and anti-inflammatory effects |

| Analytical Chemistry | Internal standard in chromatography | Aids in accurate quantification |

| Environmental Science | Indicator for pollution monitoring | Helps identify pollution sources |

Mecanismo De Acción

El mecanismo de acción de bis(2,5-dimetilfenil) sulfuro implica su capacidad de experimentar varias transformaciones químicas. El átomo de azufre en el compuesto puede participar en reacciones de oxidación y reducción, lo que lleva a la formación de sulfoxidos, sulfonas y tioles. Estas transformaciones se ven facilitadas por la presencia de los grupos 2,5-dimetilfenil, que estabilizan las especies intermedias formadas durante las reacciones .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of methyl groups on aromatic rings significantly impacts chemical behavior. For instance:

- N-(2,5-Dimethylphenyl) Carboxamides (): These compounds exhibit strong photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) in spinach chloroplasts due to optimal lipophilicity and electron-withdrawing effects. The 2,5-dimethyl substitution balances steric hindrance and electronic modulation, enhancing binding to photosystem II .

- Bis(3,5-Dimethylphenyl) Sulfide: A positional isomer with methyl groups at the 3,5-positions.

Functional Group Variations

- Carboxamides vs. Sulfides : N-(2,5-Dimethylphenyl) carboxamides () rely on hydrogen-bonding interactions via the amide group for PET inhibition. In contrast, Bis(2,5-dimethylphenyl) sulfide lacks polar functional groups, prioritizing hydrophobic interactions. This distinction may limit its bioactivity in aqueous environments but enhance stability in lipid-rich systems.

- Sulfonamides (): Compounds like N2,N7-bis(2,3-dimethylphenyl)-9H-fluorene-2,7-disulfonamide exhibit β-lactamase inhibition via sulfonamide-mediated hydrogen bonding. The sulfide group in Bis(2,5-dimethylphenyl) sulfide cannot engage in such interactions, suggesting divergent biological targets .

Lipophilicity and Bioactivity

Lipophilicity (log P) is a critical determinant of bioavailability. Methyl groups increase log P, as seen in:

- N-(2,5-Dimethylphenyl) Carboxamides : High log P correlates with enhanced PET-inhibiting activity by improving chloroplast membrane penetration .

Table 1. Comparative Analysis of Dimethylphenyl-Substituted Compounds

Key Observations:

Substituent Positioning : Ortho-methyl groups (e.g., 2,5-dimethyl) enhance steric shielding and lipophilicity, favoring membrane interaction in carboxamides .

Functional Group Impact : Polar groups (amide, sulfonamide) enable hydrogen bonding critical for enzyme inhibition, whereas sulfides prioritize hydrophobic interactions.

Actividad Biológica

Bis(2,5-dimethylphenyl) sulfide, also known as bis(2,5-xylyl) disulfide, is an organic compound characterized by its disulfide bond connecting two 2,5-dimethylphenyl groups. This compound has gained attention in biological research due to its potential applications in medicinal chemistry and proteomics. The following sections will discuss its biological activities, including antibacterial and antioxidant properties, as well as its role in drug development.

- Molecular Formula : CHS

- Molecular Weight : ~274.45 g/mol

- Structure : Contains a disulfide linkage that is crucial for protein stability and activity.

Antibacterial Activity

Recent studies have shown that derivatives of bis(2,5-dimethylphenyl) sulfide exhibit significant antibacterial properties. For instance, a related bis-sulfide derivative demonstrated moderate antibacterial activity against Staphylococcus aureus with an activity index of 62.2% and against Pseudomonas aeruginosa with an inhibition zone of 11.9 mm .

| Compound | Target Bacteria | Activity Index (%) | Inhibition Zone (mm) |

|---|---|---|---|

| 7 | Staphylococcus aureus | 62.2 | 11.9 |

| 7 | Pseudomonas aeruginosa | 51.5 | - |

The study indicated that the compound's structural features contribute to its effectiveness against these pathogens, suggesting potential for further development in antimicrobial therapies .

Antioxidant Activity

The antioxidant potential of bis(2,5-dimethylphenyl) sulfide derivatives has also been evaluated. A specific derivative showed an inhibition ratio of 85.9% in the ABTS assay, comparable to L-ascorbic acid (88.0%)—a standard antioxidant . This indicates that the compound may play a role in combating oxidative stress-related diseases.

| Compound | Antioxidant Activity (%) |

|---|---|

| 7 | 85.9 |

| L-Ascorbic Acid | 88.0 |

The biological activities of bis(2,5-dimethylphenyl) sulfide can be attributed to several mechanisms:

- Disulfide Bond Formation : The ability to form disulfide bonds is crucial for maintaining protein structure and function, which may enhance the stability and efficacy of therapeutic agents.

- Cell Membrane Interaction : Compounds with similar structures have shown to alter cell membrane permeability, potentially allowing for increased uptake of other therapeutic agents .

Case Studies

-

Antibacterial Efficacy :

A study involving various bis-sulfide derivatives found that compound 7 exhibited significant antibacterial activity against multiple strains, including Bacillus subtilis and Escherichia coli, suggesting broad-spectrum potential . -

Antioxidant Properties :

Research highlighted the antioxidant capabilities of bis(2,5-dimethylphenyl) sulfide derivatives in cellular models, demonstrating their ability to scavenge free radicals effectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.